

An In-Depth Technical Guide to Octafonium Chloride Analogues and Derivatives

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Compound of Interest

Compound Name: *Octafonium chloride*

Cat. No.: *B099018*

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Abstract

Octafonium chloride, a quaternary ammonium compound (QAC), has long been recognized for its antiseptic properties. This technical guide provides a comprehensive overview of its analogues and derivatives, focusing on their synthesis, antimicrobial efficacy, and cytotoxic profiles. A critical analysis of the structure-activity relationships (SAR) reveals the profound impact of structural modifications, particularly alkyl chain length, on biological activity. This document details experimental protocols for the synthesis and biological evaluation of these compounds. Furthermore, it elucidates the molecular mechanisms of action, including the induction of apoptosis through the mitochondrial pathway, visualized through a detailed signaling cascade. This guide is intended to be a valuable resource for researchers and professionals engaged in the discovery and development of novel antimicrobial and therapeutic agents based on the **octafonium chloride** scaffold.

Introduction

Quaternary ammonium compounds (QACs) represent a broad class of cationic surfactants with diverse applications, including as disinfectants, antiseptics, and preservatives.[\[1\]](#)[\[2\]](#)

Octafonium chloride, chemically known as benzyl-diethyl-[2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethyl]ammonium chloride, is a prominent member of this class, utilized for its antimicrobial properties. The growing concern over antimicrobial resistance necessitates the exploration of novel QACs with enhanced efficacy and reduced toxicity. This

guide focuses on the analogues and derivatives of **octafonium chloride**, providing a detailed examination of their chemical synthesis, biological activities, and mechanisms of action.

Synthesis of Octafonium Chloride Analogues

The synthesis of **octafonium chloride** analogues, particularly those of the benzalkonium chloride type, typically involves the quaternization of a tertiary amine with a suitable alkyl or benzyl halide. The following protocol describes a general method for the synthesis of N-benzyl-N,N-dimethylethan-1-aminium chloride derivatives with varying alkyl chain lengths, which serve as structural analogues of **octafonium chloride**.

Experimental Protocol: Synthesis of N-benzyl-N,N-dimethyl-N-(2-hydroxyethyl)ammonium Chloride Derivatives

This procedure is adapted from the synthesis of related benzoxonium-like salts and pyridine-containing benzalkonium chloride analogues.

Materials:

- Appropriate N,N-dimethyl-N-(2-hydroxyethyl)amine
- Benzyl chloride
- Acetonitrile (solvent)

Procedure:

- A mixture of the N,N-dimethyl-N-(2-hydroxyethyl)amine (1.0 equivalent) and benzyl chloride (1.2 equivalents) is prepared in acetonitrile.
- The reaction mixture is stirred at room temperature for 24 hours.
- The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure.

- The crude product is washed with diethyl ether to remove unreacted starting materials.
- The final product is purified by recrystallization from a suitable solvent system, such as acetone/acetonitrile.
- The structure of the synthesized compound is confirmed by spectroscopic methods, including ^1H NMR, ^{13}C NMR, and mass spectrometry.

Biological Activity and Structure-Activity Relationships

The biological activity of **octafonium chloride** analogues is critically dependent on their chemical structure, most notably the length of the alkyl chain. This relationship is evident in both their antimicrobial efficacy and their cytotoxicity towards mammalian cells.

Antimicrobial Activity

The antimicrobial activity of QACs is primarily attributed to their ability to disrupt microbial cell membranes.^{[3][4]} The positive charge on the quaternary nitrogen atom facilitates interaction with the negatively charged components of the bacterial cell wall and membrane, leading to membrane disorganization and leakage of intracellular contents.^[3] The lipophilic alkyl chain plays a crucial role in penetrating the hydrophobic core of the cell membrane.

The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of a compound's antimicrobial potency. The following table summarizes the MIC values for a homologous series of benzalkonium chloride analogues against various microorganisms, demonstrating the influence of alkyl chain length.

Compound (Alkyl Chain Length)	Staphylococcus aureus (MIC, $\mu\text{g/mL}$)	Escherichia coli (MIC, $\mu\text{g/mL}$)	Pseudomonas aeruginosa (MIC, $\mu\text{g/mL}$)
C12	1.56	6.25	25
C14	0.78	3.12	12.5
C16	1.56	6.25	50

Data compiled from multiple sources.[\[5\]](#)[\[6\]](#)

The data indicates an optimal antimicrobial activity for the C14 analogue against the tested strains, with efficacy decreasing for both shorter and longer alkyl chains. This "cutoff effect" is a well-documented phenomenon for surfactants.[\[5\]](#)

Cytotoxicity

While potent antimicrobial activity is desirable, the therapeutic potential of these compounds is limited by their cytotoxicity to mammalian cells. The mechanism of cytotoxicity often involves the induction of apoptosis. The 50% inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity. The table below presents IC50 values for benzalkonium chloride analogues against human lung epithelial cells.

Compound (Alkyl Chain Length)	Human Lung Epithelial Cells (IC50, $\mu\text{g/mL}$)
C12	7.1 (30 min exposure)
C14	Not explicitly found, but trend suggests higher cytotoxicity than C12
C16	Not explicitly found, but trend suggests higher cytotoxicity than C14

Data from a study on H358 cells.[\[2\]](#)

The trend suggests that cytotoxicity increases with increasing alkyl chain length, which correlates with the increased lipophilicity facilitating membrane interaction.[\[7\]](#)

Experimental Protocols for Biological Evaluation Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[\[8\]](#)[\[9\]](#)[\[10\]](#)

Materials:

- 96-well microtiter plates
- Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Stock solutions of test compounds

Procedure:

- Prepare serial two-fold dilutions of the test compounds in the growth medium directly in the 96-well plates.
- Prepare a bacterial suspension in the growth medium and adjust the turbidity to match a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).
- Dilute the standardized bacterial suspension to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in the test wells.
- Inoculate each well (containing 100 μ L of the diluted compound) with 100 μ L of the prepared bacterial inoculum.
- Include a positive control (bacteria in broth without compound) and a negative control (broth only) on each plate.
- Incubate the plates at 37°C for 18-24 hours.
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

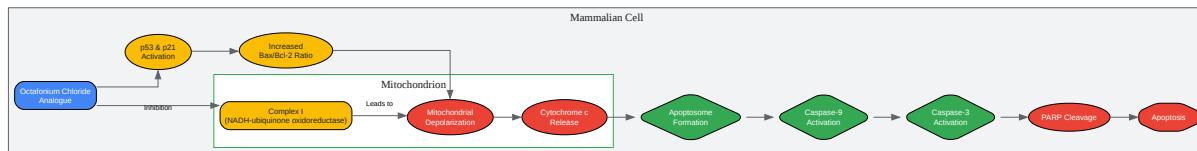
- Human cell line (e.g., A549 lung epithelial cells)
- 96-well plates
- Cell culture medium
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- Microplate reader

Procedure:

- Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24 hours).
- After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Remove the medium and dissolve the formazan crystals in the solubilization solution.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- The IC₅₀ value is calculated as the concentration of the compound that reduces the absorbance by 50% compared to the untreated control cells.

Mechanism of Action: Induction of Apoptosis

At cytotoxic concentrations, **octafonium chloride** analogues and other QACs induce programmed cell death, or apoptosis, in mammalian cells.^[7] The primary mechanism involves the disruption of mitochondrial function, leading to the activation of the intrinsic apoptotic pathway.^{[1][2]}



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Caption: QAC-induced mitochondrial pathway of apoptosis.

The signaling cascade is initiated by the inhibition of Complex I of the mitochondrial electron transport chain.^{[1][2]} This leads to mitochondrial depolarization, an increase in the expression of the tumor suppressor protein p53 and its downstream target p21, and a shift in the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, favoring apoptosis.^{[3][8][11]} The subsequent release of cytochrome c from the mitochondria triggers the formation of the apoptosome and the activation of a caspase cascade, beginning with caspase-9 and culminating in the activation of the executioner caspase-3.^{[7][9]} Activated caspase-3 then cleaves key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptosis.^[7]

Conclusion

This technical guide has provided a detailed overview of **octafonium chloride** analogues and derivatives, with a focus on their synthesis, structure-activity relationships, and mechanisms of action. The antimicrobial efficacy and cytotoxicity of these compounds are intricately linked to their molecular structure, particularly the length of the lipophilic alkyl chain. The elucidation of the apoptotic signaling pathway provides valuable insights for the rational design of novel QACs with improved therapeutic indices. The experimental protocols detailed herein offer a practical framework for the synthesis and evaluation of these promising compounds. Further

research into the nuances of their interactions with both microbial and mammalian cells will undoubtedly pave the way for the development of the next generation of antimicrobial agents.

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